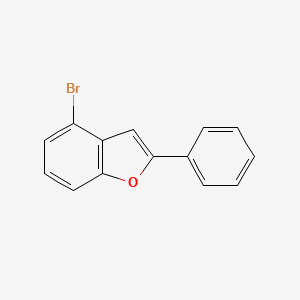
4-溴-2-苯基苯并呋喃
描述
4-Bromo-2-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
科学研究应用
4-Bromo-2-phenylbenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
作用机制
Target of Action
The primary target of 4-Bromo-2-phenylbenzofuran is Monoamine Oxidase (MAO) . This enzyme is responsible for the metabolism of monoamine neurotransmitters, which play a crucial role in brain development and function .
Mode of Action
4-Bromo-2-phenylbenzofuran acts as an inhibitor of MAO . It preferentially inhibits MAO-B in a reversible manner . The compound’s interaction with its target results in the reduction of the formation of by-products of the MAO catalytic cycle, which are toxic to the brain .
Biochemical Pathways
The inhibition of MAO by 4-Bromo-2-phenylbenzofuran affects the metabolism of monoamine neurotransmitters . This can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved .
Pharmacokinetics
It is known that the compound inhibits mao-b in a reversible manner, suggesting that it may be metabolized and eliminated from the body
Result of Action
The inhibition of MAO by 4-Bromo-2-phenylbenzofuran can lead to an increase in the levels of monoamine neurotransmitters . This can have various effects at the molecular and cellular level, depending on the specific neurotransmitter involved . Importantly, the compound’s action reduces the formation of toxic by-products of the MAO catalytic cycle, which can be beneficial for brain health .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-phenylbenzofuran can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and exposure to air . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other substances that can interact with MAO
生化分析
Biochemical Properties
4-Bromo-2-phenylbenzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the metabolism of monoamine neurotransmitters . Studies have shown that 4-Bromo-2-phenylbenzofuran can inhibit the activity of MAO-B, a specific isoform of the enzyme, in a reversible manner. This inhibition is crucial as it helps regulate monoamine levels and reduces the formation of toxic by-products of the MAO catalytic cycle . Additionally, 4-Bromo-2-phenylbenzofuran has been observed to interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 4-Bromo-2-phenylbenzofuran on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-2-phenylbenzofuran exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress . This compound also affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. Furthermore, 4-Bromo-2-phenylbenzofuran can alter gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-2-phenylbenzofuran exerts its effects through various mechanisms. One primary mechanism is the inhibition of MAO-B, which involves binding interactions with the enzyme’s active site . This binding prevents the enzyme from metabolizing monoamine neurotransmitters, thereby regulating their levels in the brain. Additionally, 4-Bromo-2-phenylbenzofuran can interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-phenylbenzofuran can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, 4-Bromo-2-phenylbenzofuran may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-phenylbenzofuran vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, 4-Bromo-2-phenylbenzofuran may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
4-Bromo-2-phenylbenzofuran is involved in various metabolic pathways, particularly those related to the metabolism of monoamine neurotransmitters . The compound interacts with enzymes such as MAO-B, influencing the metabolic flux and levels of metabolites. Additionally, 4-Bromo-2-phenylbenzofuran may affect other metabolic pathways by interacting with different enzymes and cofactors. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-2-phenylbenzofuran within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
4-Bromo-2-phenylbenzofuran exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s biochemical effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-phenylbenzofuran can be synthesized through several methods. One common approach involves the cyclization of 3-bromophenyl diethylcarbamate with benzene, 1-methyl-4-[(2-phenylethynyl)sulfonyl]- . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-Bromo-2-phenylbenzofuran may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Bromo-2-phenylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives.
Coupling: Formation of biaryl compounds.
相似化合物的比较
Similar Compounds
2-Phenylbenzofuran: Lacks the bromine atom at the 4-position, which may affect its reactivity and biological activity.
4-Chloro-2-phenylbenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Methyl-2-phenylbenzofuran: Contains a methyl group at the 4-position, which can influence its steric and electronic properties.
Uniqueness
4-Bromo-2-phenylbenzofuran is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its analogs .
属性
IUPAC Name |
4-bromo-2-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOZPUPENSWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460989 | |
| Record name | 4-Bromo-2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863870-92-2 | |
| Record name | 4-Bromo-2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


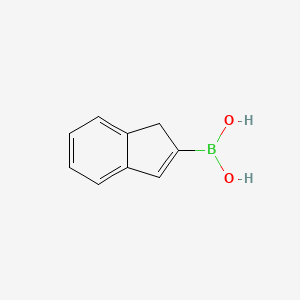
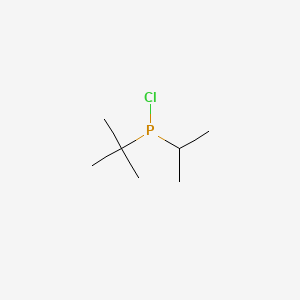
![2-[2-(2-Chloroethoxy)ethoxy]oxane](/img/structure/B1624553.png)
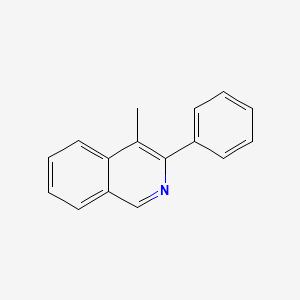
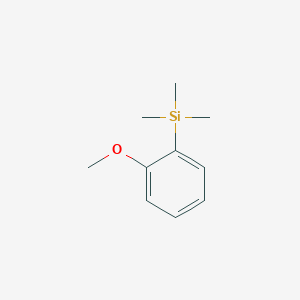
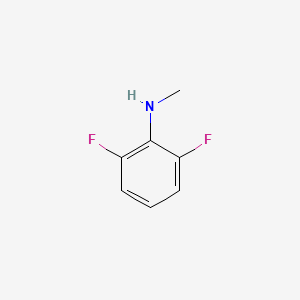
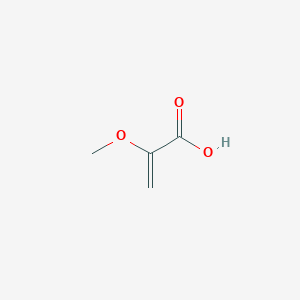
![3,4-dihydro-2H-benzo[c]azepine-1,5-dione](/img/structure/B1624559.png)
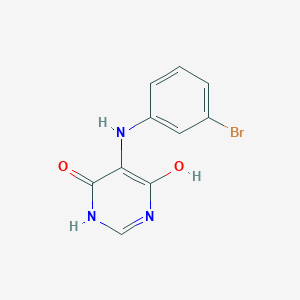
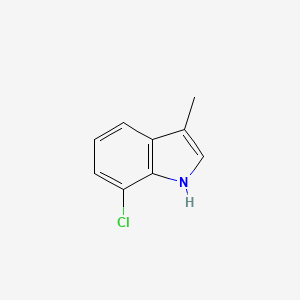
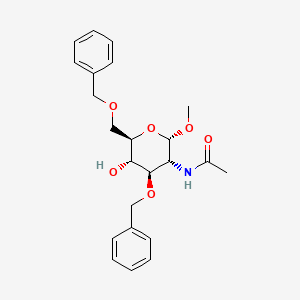

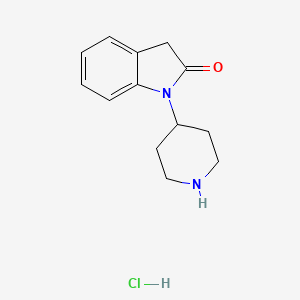
![2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one](/img/structure/B1624571.png)
